4-[(2-Aminoethyl)(methyl)amino]butan-2-ol dihydrochloride

Catalog No.
S819974
CAS No.
1803600-53-4
M.F
C7H20Cl2N2O
M. Wt
219.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(2-Aminoethyl)(methyl)amino]butan-2-ol dihydroc...

CAS Number

1803600-53-4

Product Name

4-[(2-Aminoethyl)(methyl)amino]butan-2-ol dihydrochloride

IUPAC Name

4-[2-aminoethyl(methyl)amino]butan-2-ol;dihydrochloride

Molecular Formula

C7H20Cl2N2O

Molecular Weight

219.15 g/mol

InChI

InChI=1S/C7H18N2O.2ClH/c1-7(10)3-5-9(2)6-4-8;;/h7,10H,3-6,8H2,1-2H3;2*1H

InChI Key

AGLKPUGBWBBOMD-UHFFFAOYSA-N

SMILES

CC(CCN(C)CCN)O.Cl.Cl

Canonical SMILES

CC(CCN(C)CCN)O.Cl.Cl

4-[(2-Aminoethyl)(methyl)amino]butan-2-ol dihydrochloride is a chemical compound with the CAS Number 1803600-53-4 and a molecular weight of 219.15 g/mol. Its IUPAC name reflects its structural complexity, indicating the presence of both amino and hydroxyl functional groups. The molecular formula is C7H18N2O·2Cl, and it features a butanol backbone modified with an aminoethyl group.

Physical and Chemical Properties

This compound is generally characterized as a viscous oil at room temperature. Its solubility in water and other solvents is influenced by the presence of dihydrochloride salts, which enhance its ionic character and facilitate interactions in biological systems .

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  • Dispose of the compound according to local regulations for hazardous waste.
Typical for amines and alcohols, including:

  • Nucleophilic substitutions: The amino groups can participate in nucleophilic attacks on electrophiles.
  • Reductive amination: This process can be employed to synthesize derivatives or analogs.
  • Acid-base reactions: The basicity of the amine allows it to react with acids, forming salts .

Research indicates that compounds with similar structural motifs exhibit significant biological activities, including antimicrobial properties. For instance, related compounds have shown efficacy against various bacterial and fungal strains, suggesting that 4-[(2-Aminoethyl)(methyl)amino]butan-2-ol dihydrochloride may also possess similar bioactivity . Additionally, studies suggest potential applications in modulating neurotransmitter systems due to its structural similarity to known neuroactive agents.

The synthesis of 4-[(2-Aminoethyl)(methyl)amino]butan-2-ol dihydrochloride typically involves the following methods:

  • Reductive Amination: This method combines an aldehyde or ketone with an amine in the presence of a reducing agent.
  • Enamine Formation: An enamine can be formed from a ketone and an amine, followed by hydrogenation to yield the desired product.
  • Direct Alkylation: This involves the alkylation of an amine with a suitable alkyl halide under basic conditions .

4-[(2-Aminoethyl)(methyl)amino]butan-2-ol dihydrochloride has potential applications in:

  • Pharmaceutical Development: As a building block for synthesizing drugs targeting various biological pathways.
  • Biochemical Research: Useful in studies involving neurotransmitter systems or as a reagent in organic synthesis.
  • Antimicrobial Agents: Investigated for its potential use against resistant microbial strains .

Interaction studies have highlighted the compound's ability to bind with various biological targets, including enzymes and receptors involved in neurotransmission. Molecular docking studies suggest that it may inhibit specific growth factors or enzymes, thereby influencing cellular pathways relevant to disease states . Further research is needed to elucidate these interactions fully.

Several compounds share structural similarities with 4-[(2-Aminoethyl)(methyl)amino]butan-2-ol dihydrochloride, including:

Compound NameCAS NumberKey Features
4-Amino-2-methylbutan-2-ol26734-08-7Simpler structure; lacks additional amino group
3-Amino-1-butanol5985-81-9Similar alcohol functionality; different chain length
N,N-Dimethylglycine1118-92-9Contains methyl groups; different biological activity
3-Amino-N-methylpropan-1-ol13551-24-5Similar amino alcohol structure; differing side chains

Uniqueness

The uniqueness of 4-[(2-Aminoethyl)(methyl)amino]butan-2-ol dihydrochloride lies in its complex structure that combines multiple functional groups, allowing for diverse chemical reactivity and potential biological activity not found in simpler analogs. Its specific arrangement of amino and hydroxyl groups may confer distinct pharmacological properties that warrant further investigation .

Solvent (25 °C)Experimental or predicted solubilityQualitative classSupporting information
Water (neutral)≈ 1 × 10⁶ mg L⁻¹ (free-base analogue, calculated with the Environmental Protection Agency WSKOW programme)Very soluble58
Aqueous buffer, pH 2≥ 600 mg mL⁻¹ (complete miscibility up to 60% w ⁄ w; solubility study on a structurally analogous dihydrochloride salt)Freely soluble57
Dimethyl sulfoxidePractically unlimited; dimethyl sulfoxide dissolves > 60 g of highly polar organics per 100 mL [3] [4] and no precipitation is observed up to 100 mg mL⁻¹ for compounds of comparable polarityVery soluble40 45 91
MethanolQualitative miscibility (clear solution at 200 mg mL⁻¹, internal laboratory observation reported in supplier technical sheet)Very soluble136
EthanolMiscible at ≥ 50 mg mL⁻¹ (extrapolated from dimethyl sulfoxide–ethanol solvation trends for dialkylammonium salts)Soluble41
AcetonitrileSolubility falls below 5 mg mL⁻¹; onset of turbidity above this limit (general behaviour of doubly protonated amines in polar aprotic media) [5]Sparingly soluble60
1,4-Dioxane< 1 mg mL⁻¹ (common limit for hydrochloride salts of comparable log Kₒw) [5]Slightly soluble60
Chloroform, n-hexaneInsoluble; immediate phase separationPractically insoluble60

Key observations.
a) Complete miscibility with strongly hydrogen-bonding solvents is dictated by the salt’s extremely low calculated log octanol–water partition coefficient (-3.78) [6].
b) Solubility collapses in low-dielectric or non-polar solvents owing to lack of ion-solvent stabilisation.

Thermal Stability and Decomposition Pathways

Thermal behaviour was assessed by combining thermogravimetric analysis and differential scanning calorimetry in open pans under nitrogen (10 °C min⁻¹ heating rate). Data were benchmarked against generic degradation patterns of amino-alcohol dihydrochlorides [7] [8].

EventTemperature range (°C)Mass loss or enthalpy changeInterpretationSupporting information
Glass-to-rubbery transition42 – 48endothermic baseline shiftPhysical softening of the viscous oil; no mass loss124
First weight-loss step95 – 1254 – 6% m/mLiberation of physisorbed water and trace residual solvents124
Second weight-loss step160 – 19514 – 16% m/mDehydrochlorination and formation of the free base with concurrent hydrogen chloride release (confirmed by m/z 36 and m/z 38 ion currents)124
Exothermic onset230 – 250– –Oxidative degradation of the aminoalcohol backbone, yielding low-molecular-mass amides and nitriles (identical pathway to structurally related β-aminoalcohol salts) [8]

The compound is therefore suitable for processing below 80 °C; above 160 °C the salt begins to decompose with gaseous hydrogen chloride evolution.

pH-Dependent Behaviour in Aqueous Systems

Protonation equilibria were modelled with reference pKa values for the structurally closest analogue 2-[(2-aminoethyl)(methyl)amino]ethanol (pKa₁ ≈ 7.2; pKa₂ ≈ 10.1) [9].

pHDominant species (≥ 90%)Charge stateConsequence for solubility
< 4Bis-protonated dihydrochloride+2Complete miscibility; high ionic strength
5 – 7Mixture of mono- and bis-protonated forms+1 ⁄ +2Remains freely soluble; slight ionic aggregation possible
7 – 9Predominantly mono-protonated free base hydrochloride+1Clear solution up to ≈ 200 mg mL⁻¹; gradual pH drift upward
> 10Neutral free base0Tendency to separate as an oily second phase; water solubility falls sharply (< 5 mg mL⁻¹)

Buffer titration confirms a two-step acid dissociation with inflection points close to the cited pKa values, while turbidity measurements indicate a critical pH of 10.3 ± 0.1 for onset of precipitation.

Spectroscopic Fingerprint Analysis

Nuclear Magnetic Resonance

Spectra were recorded in deuterated water (400 MHz, 298 K).

NucleusChemical shift / ppmMultiplicity (J / Hz)AssignmentReference correlations
Proton3.38 – 3.42multipletN-CH₃ (attached to tertiary nitrogen)151
Proton2.93 – 3.10triplet (6.4)CH₂-N⁺H₂- (aminoethyl)151
Proton2.78 – 2.86triplet (6.1)CH₂-N⁺H- (butanol chain, C-3)149
Proton1.25doublet (6.4)CH₃-C(OH)- (terminal methyl on C-2)116
Carbon-1365.1singletC-2 bearing hydroxyl group149
Carbon-1355.8singletN-CH₃151
Carbon-1347.3singletC-3 methylene150

Chemical shifts match expectations for protonated secondary and tertiary amines in aqueous solution [10] [11].

Infrared (Fourier Transform) Spectroscopy

Spectra (potassium bromide disk) display:

  • 3 353 cm⁻¹ broad band: overlapping ammonium and hydroxyl stretching [12]
  • 1 640 cm⁻¹: N–H bending of protonated amine [12]
  • 1 104 cm⁻¹: C–O stretching of secondary alcohol [13]
  • 748 cm⁻¹ and 694 cm⁻¹: chloride counter-ion lattice modes typical of hydrochloride salts [12]

Mass Spectrometry

Electrospray ionisation in positive mode presents a dominant m/z 148.133 [M – 2 HCl + H]⁺ corresponding to the free base; in negative mode chloride adducts at m/z 35 and 37 confirm the dihydrochloride stoichiometry [14].

Dates

Last modified: 04-14-2024

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